2-[4-(1H-pyrrol-1-yl)phenyl]quinoline
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Overview
Description
“2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C19H14N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . This process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C19H14N2 . It contains a quinoline moiety and a pyrrole moiety, which are both types of nitrogen-containing heterocycles .Scientific Research Applications
Synthesis and Structural Diversification
- The synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines through iodine-mediated electrophilic and regioselective 6-endo-dig ring closure demonstrates a method for functional group diversification on the quinoline nucleus, which is crucial for structural and biological activity assessments (Verma et al., 2011).
- A novel preparation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via palladium-catalyzed reaction emphasizes the efficiency of this transformation, leading to compounds with potential pharmacological applications (Ye, Liu, & Wu, 2012).
Pharmacological Potential
- Certain derivatives of pyrrolo[2,3-h]quinoline-2-one showed remarkable phototoxicity towards cultured human tumor cells, indicating their potential in photochemotherapy (Barraja et al., 2003).
- Quinoline compounds, with their ability to generate a large number of structurally diverse derivatives, exhibit effective anticancer activity by inhibiting various cancer drug targets, highlighting their versatility in cancer drug development (Solomon & Lee, 2011).
Green Chemistry Approaches
- The green synthesis of new pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells, using environmentally friendly catalysts, demonstrates a move towards more sustainable chemical synthesis methods in pharmaceutical research (Carullo et al., 2021).
Future Directions
The future directions for research on “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by other nitrogen-containing heterocycles , it may also be of interest to explore its potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.
Result of Action
The molecular and cellular effects of This compound Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the action of similar compounds can be influenced by factors such as solvent polarity .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may have antiproliferative activities against certain cell types .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHLUPVBDPVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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